Methyl 2-amino-3'-methyl-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 2-amino-3’-methyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a methyl ester group, an amino group, and a biphenyl structure with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3’-methyl-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Amination: The introduction of the amino group can be achieved through a nucleophilic substitution reaction. For instance, the nitro group on a precursor compound can be reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The carboxylic acid group can be converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3’-methyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction and Oxidation: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Nucleophilic Substitution: Methanol for esterification, water for hydrolysis.
Major Products
Nitration: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-amino-3’-methyl-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The biphenyl structure can be utilized in the design of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3’-methyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl core can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-((2’-cyano-[1,1’-biphenyl]-4-yl)methylamino)benzoate: Similar biphenyl structure with different functional groups.
Benzimidazole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
Methyl 2-amino-3’-methyl-[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern on the biphenyl core, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 3-amino-4-(3-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-4-3-5-11(8-10)13-7-6-12(9-14(13)16)15(17)18-2/h3-9H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRALXKXLVFUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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